spiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-7-carboxylic acid
Description
Spiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-7-carboxylic acid (CAS: 1240527-34-7) is a rigid bicyclic compound featuring a spiro junction between a bicyclo[3.3.1]nonane core and a 1,3-dithiolane ring. This compound, though discontinued, is notable for its structural complexity and applications in medicinal chemistry and natural product synthesis .
Properties
IUPAC Name |
spiro[1,3-dithiolane-2,9'-bicyclo[3.3.1]nonane]-3'-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2S2/c13-11(14)8-6-9-2-1-3-10(7-8)12(9)15-4-5-16-12/h8-10H,1-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGHXCXERDTAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)C23SCCS3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-3-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclo[3.3.1]nonane core. One common method involves the reaction between carvone and ethyl acetoacetate, followed by further functionalization to introduce the dithiolane ring and carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of advanced techniques such as catalytic hydrogenation, selective oxidation, and controlled addition reactions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dithiolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted dithiolane derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds with similar structural motifs exhibit anticancer properties. The unique dithiolane moiety may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival. Studies are ongoing to evaluate its efficacy in vitro and in vivo.
Antimicrobial Properties : Preliminary studies suggest that spiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-7-carboxylic acid may have antimicrobial activity against various pathogens. Further research is needed to elucidate the mechanisms behind this activity and to assess its potential as a therapeutic agent.
Materials Science
Polymer Chemistry : The incorporation of spirocyclic compounds into polymer matrices can enhance mechanical properties and thermal stability. Research is being conducted on the synthesis of novel polymers using this compound as a monomer or crosslinking agent.
Nanotechnology : The compound's unique structure allows for potential applications in nanotechnology, particularly in the development of nanoscale materials for drug delivery systems. Its ability to form stable complexes with various biomolecules can be exploited for targeted therapy.
Organic Synthesis
Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. Its functional groups can undergo various transformations, allowing chemists to create complex molecular architectures.
Synthetic Methodologies : Researchers are exploring new synthetic pathways that utilize this compound to develop more efficient methods for producing other biologically active molecules.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the anticancer properties of spirocyclic compounds similar to this compound. The results demonstrated significant cytotoxic effects on breast cancer cell lines, indicating potential for further development as an anticancer agent.
Case Study 2: Polymer Development
In another study, researchers synthesized a new polymer incorporating this compound derivatives. The resulting material exhibited improved tensile strength and thermal resistance compared to conventional polymers, showcasing its utility in advanced material applications.
Mechanism of Action
The mechanism of action of Spiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-3-carboxylic acid involves its interaction with specific molecular targets. The dithiolane ring can form strong interactions with metal ions, making it useful in catalysis. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues with Varying Heterocycles
a) Oxygen-Containing Analogues
- 3-Oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-one (CAS: 1952348-87-6): Replaces the dithiolane sulfur atoms with oxygen, forming a 1,3-dioxolane ring. Features a ketone group at position 7 instead of a carboxylic acid. Exhibits higher rigidity and oxidative stability due to the ether linkages, making it suitable for applications in healing drugs and intermediates .
- (1R,5S)-3-Oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-ol (CAS: 1952348-55-8): Contains a hydroxyl group at position 7 and a dioxolane ring. Used in stereoselective syntheses and pharmacological studies due to its polar functional groups .
b) Nitrogen-Containing Analogues
- 3,7-Diazabicyclo[3.3.1]nonane Derivatives: Example: tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate. Nitrogen atoms in the bicyclic core enhance hydrogen-bonding capacity, improving receptor binding in nicotinic acetylcholine receptor studies .
c) Sulfur-Containing Analogues
- Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane] (CAS: 172-69-0): Smaller bicyclo[2.2.1]heptane (norbornane) core fused to a dithiolane. Increased ring strain alters reactivity, favoring applications in polymer chemistry and catalysis .
Comparative Analysis of Key Properties
Pharmacological and Chemical Behavior
- Dithiolane vs.
- Carboxylic Acid Group : Increases aqueous solubility and enables salt formation, contrasting with ketone or ester derivatives that may exhibit higher lipophilicity .
- Bicyclo Core Size: The bicyclo[3.3.1]nonane framework offers greater conformational rigidity than bicyclo[2.2.1]heptane, impacting molecular recognition in biological systems .
Biological Activity
Spiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-7-carboxylic acid (CAS No. 956369-21-4) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 258.40 g/mol. The compound features a bicyclic nonane structure fused with a dithiolane ring, offering a three-dimensional scaffold that enhances its biological interactions.
Mechanisms of Biological Activity
Recent studies have identified several mechanisms through which spiro[bicyclo[3.3.1]nonane-7-carboxylic acid exerts its biological effects:
- Inhibition of HIF-1 : Research indicates that derivatives of bicyclo[3.3.1]nonane can inhibit gene transcription mediated by hypoxia-inducible factor-1 (HIF-1), a crucial regulator in cancer biology and cellular response to hypoxia . This inhibition is linked to the presence of hydrophobic functional groups and carboxylic acid moieties in the compound structure.
- HSP90 Inhibition : The compound has been shown to specifically inhibit the ATPase activity of heat shock protein 90 (HSP90) without inducing a heat shock response in cells. This suggests a novel mechanism distinct from traditional HSP90 inhibitors, potentially offering new avenues for cancer therapy .
Biological Activity Overview
The following table summarizes the key biological activities associated with spiro[bicyclo[3.3.1]nonane-7-carboxylic acid:
Case Studies
Several studies have highlighted the therapeutic potential of spiro[bicyclo[3.3.1]nonane-7-carboxylic acid:
- Study on Cancer Cell Lines : A study demonstrated that bicyclo[3.3.1]nonane derivatives significantly reduced cell viability in various cancer cell lines by inhibiting HIF-1 activity, suggesting their potential as anticancer agents .
- HSP90 Inhibition Study : Another investigation into the compound's interaction with HSP90 revealed that it effectively reduced client protein levels associated with cancer progression without eliciting typical stress responses in treated cells, indicating a promising therapeutic profile for cancer treatment strategies .
Q & A
Q. What synthetic methodologies are commonly employed to construct the bicyclo[3.3.1]nonane core in spiro compounds?
The bicyclo[3.3.1]nonane scaffold is synthesized via diverse routes:
- Suzuki coupling : Palladium-catalyzed cross-coupling reactions enable the introduction of aryl/alkenyl groups to the bicyclic framework, enhancing functional diversity .
- Mannich reactions : Double condensation of 1,3-acetonedicarboxylates with dicarbonyl compounds yields bicyclo[3.3.1]nonane-3,7-diones, which can be further hydrolyzed and decarboxylated .
- Rearrangement of substituted adamantanes : Ring-opening of adamantane derivatives with aluminum chloride generates endo-7-aminomethylbicyclo[3.3.1]nonan-3-one, a versatile precursor for functionalization .
Q. How is the conformational analysis of bicyclo[3.3.1]nonane performed?
Conformational isomers (e.g., chair-chair vs. boat-chair) are identified using computational modeling (DFT or molecular mechanics) and validated experimentally via NMR coupling constants or X-ray crystallography. The rigid bicyclic system exhibits distinct steric and electronic environments depending on substituent placement .
Advanced Research Questions
Q. What strategies address stereochemical challenges in the diastereoselective synthesis of spiro[bicyclo[3.3.1]nonane] derivatives?
Diastereoselectivity is achieved through:
- Chiral auxiliaries : Temporarily introducing chiral groups to control stereochemistry during key steps like Michael or Mannich additions .
- Asymmetric catalysis : Transition-metal catalysts with chiral ligands (e.g., Pd or Ru) induce enantioselectivity in cross-coupling or cyclization reactions .
- Conformational locking : Rigid intermediates (e.g., quinones) guide stereochemical outcomes during multicomponent reactions .
Q. How can functionalization of the bicyclo[3.3.1]nonane system enhance biological activity?
- Carboxylic acid derivatization : The 7-carboxylic acid group can be converted to amides or esters to modulate solubility and binding affinity for biological targets .
- Heteroatom incorporation : Introducing sulfur (via dithiolane rings) or nitrogen enhances metal coordination, relevant for ion receptors or enzyme inhibition .
- Hybrid structures : Spiro-fusion with dithiolane rings (as in the target compound) introduces geometric constraints that improve target specificity in anticancer or antimicrobial studies .
Q. How are structure-activity relationships (SAR) analyzed for bicyclo[3.3.1]nonane derivatives in anticancer research?
SAR studies focus on:
- Substituent positioning : Anticancer activity correlates with the spatial arrangement of functional groups (e.g., electron-withdrawing groups at C3/C7 increase cytotoxicity) .
- Ring strain and lipophilicity : The bicyclic system’s rigidity and logP values influence membrane permeability and bioavailability .
- In vitro assays : Derivatives are screened against cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC50 values, with lead compounds progressing to mechanistic studies (e.g., apoptosis assays) .
Q. What experimental contradictions exist in reported synthetic yields for bicyclo[3.3.1]nonane derivatives?
Discrepancies arise from:
- Catalyst sensitivity : Suzuki coupling yields vary with Pd source (e.g., Pd(PPh3)4 vs. PdCl2) and solvent polarity .
- Reaction scalability : Multicomponent reactions (e.g., PIDA-mediated oxidations) show high yields (15–90%) in small-scale trials but face challenges in reproducibility at larger scales .
- Purification complexity : Highly functionalized derivatives require advanced chromatographic techniques (e.g., HPLC), which may reduce isolated yields .
Q. What computational tools predict the reactivity of spiro[bicyclo[3.3.1]nonane] systems in novel reactions?
- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic additions .
- Molecular docking : Models interactions between functionalized derivatives and biological targets (e.g., kinases) to prioritize synthetic targets .
- Retrosynthetic software : Tools like Synthia propose disconnections based on known bicyclo[3.3.1]nonane synthetic pathways .
Methodological Guidance
- Data validation : Cross-reference NMR (¹H/¹³C) and HRMS data with computational predictions to confirm structural assignments .
- Controlled experiments : Compare reaction outcomes under varying conditions (e.g., temperature, catalyst loading) to identify optimal protocols .
- Ethical frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
